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molecular formula C10H9F3O B8520654 2-(3,3-Difluorocyclobutyl)-4-fluorophenol

2-(3,3-Difluorocyclobutyl)-4-fluorophenol

Cat. No. B8520654
M. Wt: 202.17 g/mol
InChI Key: MTOUCBWANRMIGW-UHFFFAOYSA-N
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Patent
US08697673B2

Procedure details

Synthesis of benzyl 2-(3,3-difluorocyclobutyl)-4-fluorophenyl ether (C20). A solution of 3-[2-(benzyloxy)-5-fluorophenyl]cyclobutanone (C19) (600 mg, 2.22 mmol) in dichloromethane (20 mL) cooled to −78° C. was treated with (diethylamino)sulfur trifluoride (753 mg, 4.44 mmol) over a period of 5 minutes. The mixture was stirred at −78° C. for 30 minutes, whereupon it was allowed to warm to room temperature and stirring was continued for 16 hours. The mixture was cooled to −78° C. and a saturated aqueous sodium bicarbonate solution (10 mL) was added. The mixture was allowed to warm to room temperature and additional saturated aqueous sodium bicarbonate solution (50 mL) was added, followed by extraction with dichloromethane (2×50 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution (50 mL), dried over magnesium sulfate, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 25% ethyl acetate in heptanes) afforded the desired title compound as a colorless oil. Yield: 315 mg, 108 mmol, 48%. GCMS m/z 292 (M+). 1H NMR (400 MHz, CDCl3) δ 2.58-2.73 (m, 2H), 2.90-3.03 (m, 2H), 3.53-3.64 (m, 1H), 5.06 (s, 2H), 6.83-6.94 (m, 3H), 7.34-7.45 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
753 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:21])[CH2:5][CH:4]([C:6]2[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=2[O:13]CC2C=CC=CC=2)[CH2:3]1.C(OC1C=CC(F)=CC=1C1CC(=O)C1)C1C=CC=CC=1.C(N(S(F)(F)F)CC)C.C(=O)(O)[O-].[Na+]>ClCCl>[F:21][C:2]1([F:1])[CH2:5][CH:4]([C:6]2[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=2[OH:13])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC(C1)C1=C(C=CC(=C1)F)OCC1=CC=CC=C1)F
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)F)C1CC(C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
753 mg
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 minutes, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (Gradient: 0% to 25% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1(CC(C1)C1=C(C=CC(=C1)F)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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